3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide
Description
3-Chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a benzamide derivative characterized by a chloro-substituted aromatic ring and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group attached via a methylated amide linkage. The sulfone moiety confers strong electron-withdrawing properties, while the chloro substituent enhances lipophilicity.
Properties
IUPAC Name |
3-chloro-N-(1,1-dioxothiolan-3-yl)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOGOYBJAPAKZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide typically involves the reaction of 3-chlorobenzoyl chloride with N-methyl-1,1-dioxidotetrahydrothiophene-3-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The table below summarizes key structural differences and physicochemical properties of the target compound and its analogs:
Physicochemical and Spectroscopic Properties
- Sulfone Impact : The 1,1-dioxidotetrahydrothiophen-3-yl group in the target compound and analogs () enhances polarity and stability, as seen in IR spectra (SO₂ peaks at ~1155–1345 cm⁻¹) .
- Substituent Effects: Diethylamino Group (): Increases water solubility, as tertiary amines improve hydrophilicity . Iodo Substituent (): Adds steric bulk and lipophilicity, reflected in NMR shifts (e.g., δ 7.80 ppm for aromatic protons) . Ethoxy Group (): Electron-donating nature may reduce electrophilicity of the benzamide core .
Biological Activity
3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pest control. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H14ClNO3S2
- Molecular Weight : 343.9 g/mol
- CAS Number : 312938-90-2
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiophene Core : Synthesized through cyclization reactions involving thiophene derivatives.
- Chlorination : Achieved using thionyl chloride or phosphorus pentachloride.
- Attachment of the Dioxidotetrahydrothiophene Group : Reaction with dioxidotetrahydrothiophene derivatives under basic conditions enhances biological activity.
The compound's mechanism of action is believed to involve interactions with various molecular targets, including enzymes and receptors. The benzothiophene core may modulate enzyme activity, while the dioxidotetrahydrothiophene group could enhance binding affinity and specificity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
Insecticidal Properties
Recent studies have highlighted the compound's potential as an insecticide. The larvicidal activity against Aedes aegypti, a vector for diseases such as dengue and Zika virus, has been particularly noted. The compound demonstrated significant toxicity against larvae with LC50 values comparable to established insecticides.
| Compound | LC50 (μM) | Control (Temephos) LC50 (μM) |
|---|---|---|
| This compound | TBD | <10.94 |
Case Study 1: Larvicidal Activity Against Aedes aegypti
In a study evaluating various compounds for their larvicidal effects on Aedes aegypti, this compound showed promising results. The study compared its efficacy to standard insecticides and found it effective at lower concentrations without significant mammalian toxicity.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds revealed that modifications to the benzamide structure can enhance activity against resistant bacterial strains. This research supports the continued exploration of similar compounds for pharmaceutical applications.
Q & A
Q. What are the common synthetic routes for preparing 3-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methylbenzamide, and how are intermediates characterized?
Methodological Answer: The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 3-chlorobenzoyl chloride with the secondary amine N-methyl-(1,1-dioxidotetrahydrothiophen-3-yl)amine under basic conditions (e.g., triethylamine or pyridine) in anhydrous dichloromethane or THF. Key steps include:
- Amine preparation : The tetrahydrothiophene sulfone moiety is synthesized by oxidizing tetrahydrothiophene with H₂O₂ or mCPBA, followed by N-methylation .
- Coupling reaction : The acyl chloride reacts with the amine at 0–25°C for 4–12 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. Characterization of Intermediates :
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
Methodological Answer:
- Spectroscopy :
- Crystallography :
- Single-crystal X-ray diffraction : Determine bond lengths/angles and confirm stereochemistry. For example, similar benzamide derivatives crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a = 14.601 Å, b = 8.3617 Å, c = 22.350 Å, β = 98.23° .
- Data collection : Use a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with Mo-Kα radiation (λ = 0.71073 Å) .
Advanced Research Questions
Q. How can molecular docking studies be optimized to predict the binding affinity of this compound to target enzymes like MurA?
Methodological Answer:
- Target selection : Use crystal structures of MurA (e.g., PDB ID 1UAE) or homology models if unavailable .
- Ligand preparation : Generate 3D conformers of the compound using software like OpenBabel, and assign partial charges (e.g., Gasteiger-Marsili).
- Docking parameters :
- Grid box : Center on the active site (e.g., UDP-N-acetylglucosamine binding site for MurA).
- Scoring functions : Compare AutoDock Vina, Glide, or Gold for consensus scoring .
- Validation :
- RMSD thresholds : <2.0 Å for pose reproducibility.
- Binding free energy calculations : Use MM/GBSA or MM/PBSA to refine affinity predictions .
Q. Example Data from Docking :
| Parameter | Value |
|---|---|
| Binding Affinity | -8.2 kcal/mol (Vina) |
| H-bond Interactions | Arg-120, Asp-305 |
| Hydrophobic Pockets | Phe-304, Leu-110 |
Q. What experimental strategies are recommended to resolve discrepancies in biological activity data between different analogues of this compound?
Methodological Answer:
- Dose-response assays : Perform IC₅₀/EC₅₀ curves (e.g., 0.1–100 µM) in triplicate to assess potency variability .
- Off-target profiling : Use panels like Eurofins Cerep’s SafetyScreen44 to rule out non-specific binding.
- Structural analysis :
Case Study :
In a study of MurA inhibitors, replacing the sulfone group with a ketone reduced activity by 10-fold, highlighting its role in H-bonding .
Q. How can researchers analyze the metabolic stability of this compound in preclinical models?
Methodological Answer:
- In vitro assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion over 60 minutes (LC-MS/MS).
- CYP inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.
- In silico tools :
- ADMET predictors : Use SwissADME or ADMETLab to estimate clearance and half-life.
- Metabolite ID :
Q. What strategies are recommended for resolving crystallographic disorder in the tetrahydrothiophene sulfone moiety?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
